molecular formula C18H22N6O B11235795 N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

N-methyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

Cat. No.: B11235795
M. Wt: 338.4 g/mol
InChI Key: SXBJKZLHXOZQMI-UHFFFAOYSA-N
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Description

N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is an organic compound that features a tetrazole ring, a benzyl group, and a diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of N-methyl-N’-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity . Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-methyl-N'-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C18H22N6O/c1-19-11-6-12-20-14-15-7-5-10-17(13-15)25-18-21-22-23-24(18)16-8-3-2-4-9-16/h2-5,7-10,13,19-20H,6,11-12,14H2,1H3

InChI Key

SXBJKZLHXOZQMI-UHFFFAOYSA-N

Canonical SMILES

CNCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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